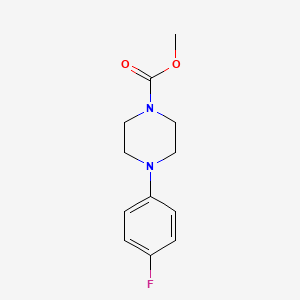![molecular formula C19H16Cl2N4O4S B2782974 2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide CAS No. 352023-28-0](/img/structure/B2782974.png)
2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . This type of compound is typically used in laboratory settings .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide, are synthesized through the addition of aromatic amines .Molecular Structure Analysis
The structure of similar compounds has been proven through 1H and 13C NMR spectroscopy data .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
2-(2,4-Dichlorophenoxy)acetic acid: and its derivatives are known for their anti-inflammatory potential. Specifically, this compound selectively inhibits the COX-2 enzyme , making it a potential anti-inflammatory agent . The synthesis of novel derivatives, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides , has been explored. These compounds were obtained with good yields (58-72%) and their structures were confirmed using NMR spectroscopy .
Molecular Docking Studies
To assess the prospects of these synthesized compounds, molecular docking studies were conducted with COX-2. The results revealed that the structures of the derivatives effectively interact with the active site of COX-2, surpassing the binding strength of 2-(2,4-dichlorophenoxy)acetic acid itself. This suggests their potential as improved anti-inflammatory agents .
Herbicide Applications
While 2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used as a herbicide, its derivatives, including the compound , may also have applications in crop protection. Investigating their herbicidal properties could be valuable.
Thiourea Chemistry
The presence of a thiourea group in the compound warrants exploration of its reactivity and potential applications in synthetic chemistry.
Wirkmechanismus
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide is the COX-2 enzyme . This enzyme, also known as Cyclooxygenase-2, plays a crucial role in inflammation and pain, making it a key target for anti-inflammatory agents .
Mode of Action
This compound selectively inhibits the COX-2 enzyme . It interacts with the active site of COX-2, forming a complex that surpasses 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex . This interaction inhibits the enzyme’s activity, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of the COX-2 enzyme affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
The compound’s effectiveness in inhibiting the cox-2 enzyme suggests that it may have suitable adme properties for therapeutic use .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain. By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interaction with the cox-2 enzyme and its overall efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O4S/c1-12-8-9-22-19(23-12)25-30(27,28)15-5-3-14(4-6-15)24-18(26)11-29-17-7-2-13(20)10-16(17)21/h2-10H,11H2,1H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPAZKNCWWQWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)
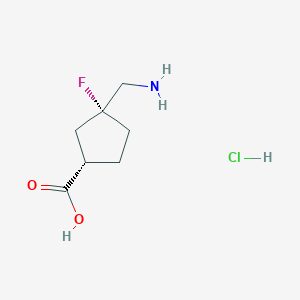
![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
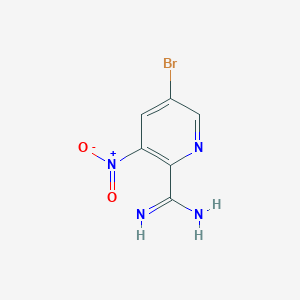
![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2782899.png)
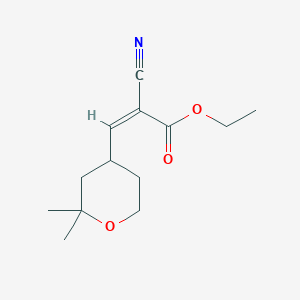
![5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2782904.png)
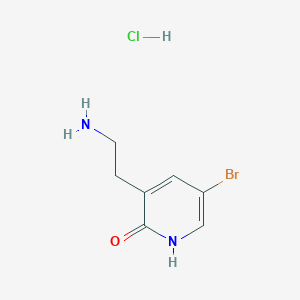
![2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2782909.png)
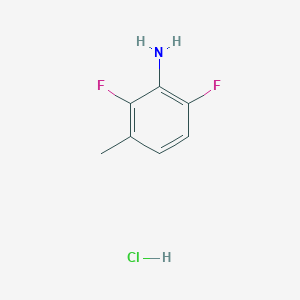
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2782912.png)
